

TAK-593 dynamic contrast-enhanced MRI tumor permeability

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Compound Focus: Tak-593

CAS No.: 1005780-62-0

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TAK-593: Mechanism of Action and Anti-Tumor Effects

TAK-593 is a highly potent and selective small-molecule inhibitor that targets key receptors in tumor angiogenesis: the **Vascular Endothelial Growth Factor (VEGF)** and **Platelet-Derived Growth Factor (PDGF)** receptor tyrosine kinase families [1] [2]. Its most distinctive pharmacological feature is a **uniquely long-acting inhibitory profile** against VEGFR2 and PDGFR β . Even after plasma and tissue concentrations fell below detectable levels, the phosphorylation of VEGFR2 (a key pharmacodynamic marker) remained almost completely suppressed [1].

The anti-tumor strategy of **TAK-593** is twofold, targeting both endothelial cells and pericytes [1]:

- **Inhibition of VEGFR2** blocks VEGF-driven proliferation of vascular endothelial cells, preventing the formation of new blood vessels.
- **Inhibition of PDGFR β** disrupts the recruitment of pericytes (smooth muscle-like cells) to immature blood vessels. This destabilizes the nascent vasculature, making it more sensitive to anti-VEGF therapy.

The compound demonstrated strong anti-tumor effects against various human cancer xenografts (including gastric, renal, and lung carcinomas) following oral administration, with good tolerability [1].

Application in DCE-MRI: Assessing Tumor Vessel Permeability

In its pre-clinical evaluation, **Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)** was used as a non-invasive method to assess the pharmacodynamic effects of **TAK-593** on tumor vasculature [1].

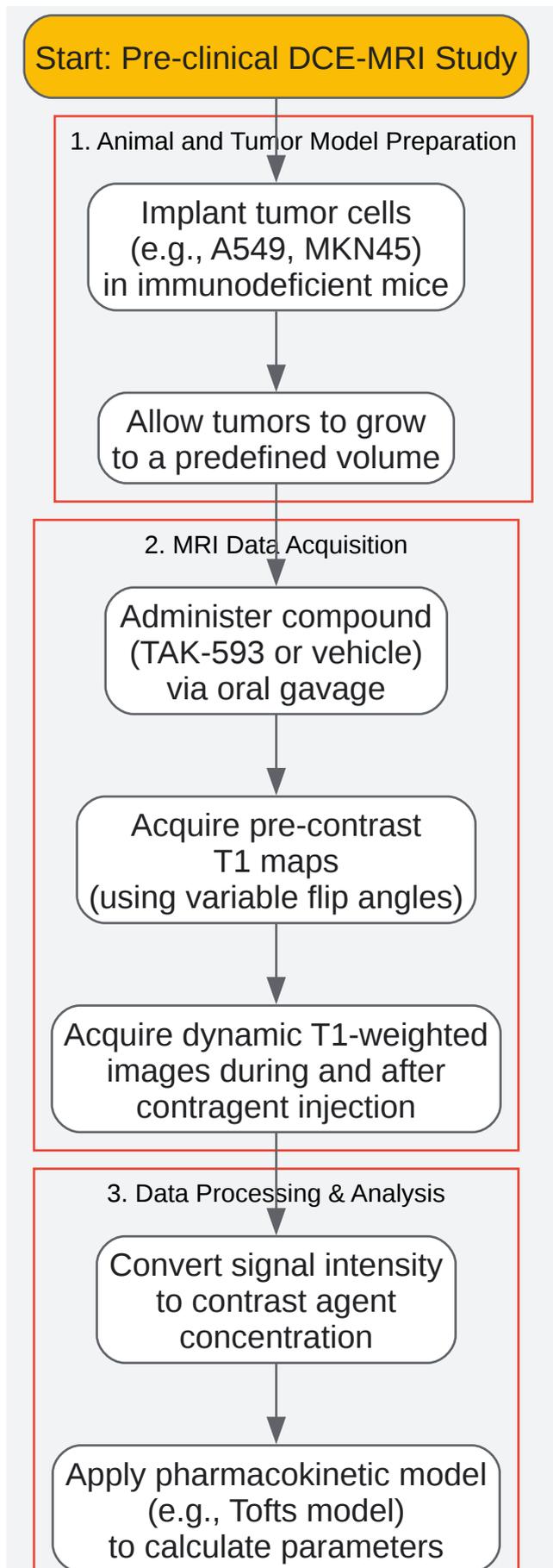
The study found that **TAK-593 reduced tumor vessel permeability** prior to the onset of its overt anti-tumor activity [1]. This reduction in permeability, detectable by DCE-MRI, serves as an early biomarker of drug efficacy, confirming its anti-angiogenic action on the abnormal, leaky blood vessels characteristic of tumors.

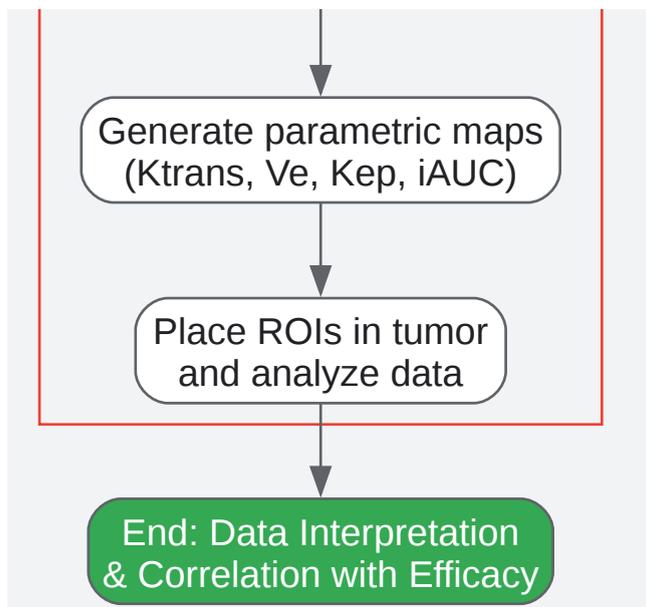
The table below summarizes the core quantitative findings from the pre-clinical study on **TAK-593** [1]:

Aspect	Experimental Model/Assay	Key Finding
Cellular Potency (IC ₅₀)	VEGF-stimulated HUVEC proliferation	Potent inhibition of endothelial cell growth [1]
Target Engagement	VEGF-stimulated VEGFR2 phosphorylation in HUVECs	Potent inhibition of receptor activation [1]
Functional Activity	VEGF-induced tube formation (co-culture)	Potent inhibition of <i>in vitro</i> vessel formation [1]
In Vivo Efficacy	Human tumor xenograft models (e.g., MKN45, RCC-02-JCK)	Strong anti-tumor effects (T/C ratio) with oral administration [1]
Pharmacodynamic Effect	DCE-MRI in A549 xenografts	Reduced tumor vessel permeability [1]
Immunohistochemistry	Analysis of A549 tumor sections	Decreased vessel density (CD31+); Anti-proliferative & pro-apoptotic effects [1]

Generalized DCE-MRI Protocol for Anti-Angiogenic Compound Evaluation

While a specific protocol for **TAK-593** is not available, the methodology can be inferred from its study and related literature on quantitative DCE-MRI [1] [3] [4]. The following workflow outlines the key stages of a pre-clinical DCE-MRI study.





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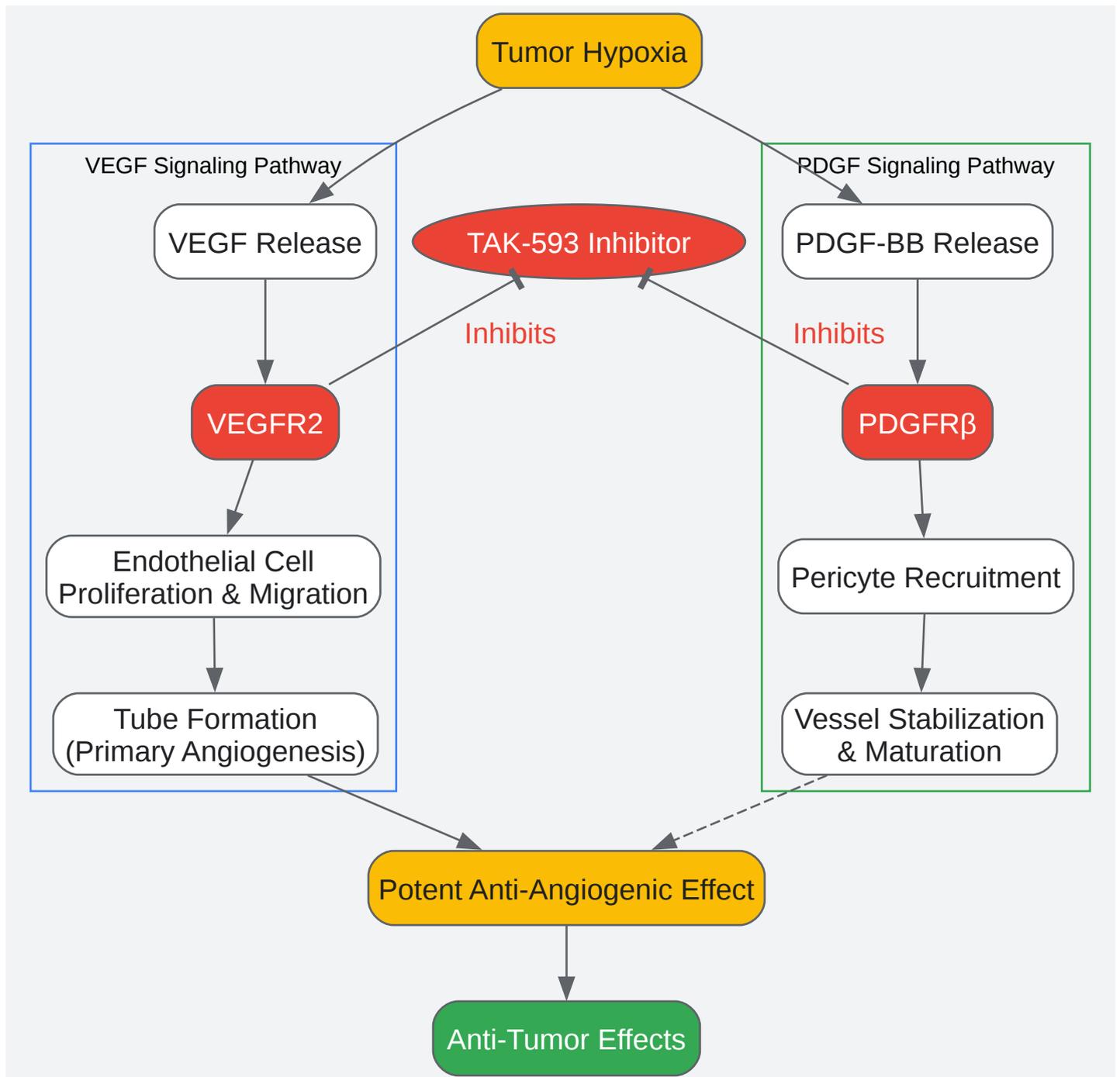
Protocol Details:

- **Animal Model:** Severe combined immunodeficient (SCID) or athymic nude mice bearing human tumor xenografts (e.g., A549 lung carcinoma, MKN45 gastric carcinoma) [1].
- **Dosing:** The test compound (e.g., **TAK-593**) and vehicle control are administered orally to the animals according to the planned schedule [1].
- **Image Acquisition:**
 - **Pre-Contrast T1 Mapping:** T1 relaxation times are calculated from images acquired using a rapid gradient-echo sequence with at least two different flip angles (e.g., 2° and 15°) [4].
 - **Dynamic Imaging:** A fast T1-weighted sequence (e.g., TWIST - Time-Resolved Angiography With Stochastic Trajectories) is used to acquire images every 3-6 seconds for several minutes during the injection of a gadolinium-based contrast agent [3] [4].
- **Data Analysis:**
 - **Quantitative Parameters:** The concentration-time curve of the contrast agent in each voxel is fitted to a pharmacokinetic model (e.g., the Tofts model) to generate quantitative parameters [3] [4]:
 - **K^{trans} :** Volume transfer constant between blood plasma and the extravascular extracellular space (EES), a measure of vessel permeability and blood flow.
 - **K_{ep} :** Rate constant from EES back to blood plasma ($k_{ep} = K^{trans} / v_e$).
 - **v_e :** Volume of EES per unit volume of tissue.
 - **Semi-Quantitative Parameters:** These are derived directly from the signal intensity-time curve without a pharmacokinetic model [4]:
 - **Initial Area Under the Curve (iAUC):** The area under the curve in the first 60 seconds after contrast arrival.

- **Time-To-Peak (TTP):** The time from contrast arrival to maximum enhancement.
- **Maximum Enhancement (ME):** The peak of the enhancement curve.
- **ROI Placement:** Multiple regions of interest (ROIs) are placed within the tumor parenchyma, avoiding obvious necrotic or cystic areas, to extract mean parameter values [3]. The size of ROIs is typically kept consistent (e.g., 0.25 cm²–0.35 cm²) [3].

Signaling Pathway of **TAK-593** Action

The following diagram illustrates the molecular targets and biological processes inhibited by **TAK-593**, leading to its anti-angiogenic and anti-tumor effects.



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Important Considerations for Researchers

- **Pre-clinical Stage of TAK-593:** The available data is from 2013, and the development status of **TAK-593** beyond these pre-clinical studies is not clear from the literature. Researchers should verify its current status.

- **DCE-MRI Protocol Variability:** DCE-MRI protocols are highly variable across institutions and scanner platforms. Parameters like temporal resolution, contrast agent dose, and the specific pharmacokinetic model used can significantly impact the absolute values of quantitative parameters like K^{trans} [3] [4]. Internal standardization is critical.
- **Correlation with Histology:** For robust validation, DCE-MRI findings should be correlated with post-mortem immunohistochemical analysis of tumor tissues, such as staining for CD31 (vessel density), phospho-VEGFR2 (target engagement), and markers of cell proliferation and apoptosis [1].

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